molecular formula C5H5Cl2N3 B1317038 2,6-dichloro-N-methylpyrimidin-4-amine CAS No. 32998-03-1

2,6-dichloro-N-methylpyrimidin-4-amine

Cat. No. B1317038
CAS RN: 32998-03-1
M. Wt: 178.02 g/mol
InChI Key: QLVKPJDPGNLXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H5Cl2N3. It has a molecular weight of 178.02 . It is a solid substance that should be stored in a dark place under an inert atmosphere, such as nitrogen or argon, at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4,6-trichloropyrimidine with methylamine . The reaction is carried out at 0°C and then warmed to room temperature. After 30 minutes, the desired product is formed . The crude material is then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with chlorine atoms, and one of the nitrogen atoms is substituted with a methyl group .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 178.02 . It should be stored in a dark place under an inert atmosphere, such as nitrogen or argon, at 2-8°C .

Scientific Research Applications

Chemical Transformations and Reactions

  • Reactions of heterocyclic halogeno compounds like 2,6-dichloro-N-methylpyrimidin-4-amine often involve unusual reactions, including meta-rearrangements and conversions involving a ring transformation. This compound can form 4-amino-2-methylpyrimidine through these transformations, a reaction mechanism that has been the subject of extensive study (Hertog, Plas, Pieterse, & Streef, 2010).

Synthesis and Characterization

  • Investigations into the regioselectivity of reactions with compounds like this compound, often in conjunction with ammonia, have shown formation of specific products such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine. These findings are significant for understanding the reaction pathways and molecular structure of these compounds (Doulah et al., 2014).

Applications in Medicinal Chemistry

  • The compound is useful in synthesizing novel analogs for pharmaceutical applications. For instance, it has been used in the synthesis of MC-1220 analogs, which are evaluated for their activity against HIV-1. This demonstrates the compound's role in developing potential therapeutic agents (Loksha, Pedersen, Loddo, & la Colla, 2016).

Antibacterial Activity

  • This compound derivatives have been tested for antibacterial activity. Some derivatives have shown potential as valuable antibacterial agents, indicating the compound's significance in the development of new antimicrobial drugs (Etemadi et al., 2016).

Safety and Hazards

The safety information for 2,6-dichloro-N-methylpyrimidin-4-amine indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,6-dichloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVKPJDPGNLXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574295
Record name 2,6-Dichloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32998-03-1
Record name 2,6-Dichloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-N-methylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4,6-Trichloropyrimidine (I, 30 g) is added to a suspension of methylamine hydrochloride (II, 10 g) in THF (250 ml). The mixture is cooled to -6° and diisopropylethylamine (55 ml) is added slowly. The mixture is stirred for 3 days at 20°-25° and then is concentrated under reduced pressure. The residue is absorbed on silica gel (75 g) with ethyl acetate/methylene chloride (1/1) and applied to a silica gel (1 kg) column packed in ethyl acetate/hexane (1/1). Elution is performed with ethyl acetate/hexane (1/1) collecting 500 ml fractions. The appropriate fractions (8-14) are pooled and concentrated to give the title compound, NMR (CDCl3) 6.29, 6.2 and 2.9δ.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.